molecular formula C22H25N3O4S B11160938 5-oxo-1-phenyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide

5-oxo-1-phenyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide

Cat. No.: B11160938
M. Wt: 427.5 g/mol
InChI Key: NBNIRWCOSYSHGJ-UHFFFAOYSA-N
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Description

5-oxo-1-phenyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a piperidinylsulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-1-phenyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to handle the complex multi-step synthesis .

Chemical Reactions Analysis

Types of Reactions

5-oxo-1-phenyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

5-oxo-1-phenyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are of interest for understanding cellular processes and developing new biochemical assays.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-oxo-1-phenyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-oxo-1-phenyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide apart is its unique combination of these structural elements, which may confer distinct biological properties and therapeutic potential .

Properties

Molecular Formula

C22H25N3O4S

Molecular Weight

427.5 g/mol

IUPAC Name

5-oxo-1-phenyl-N-(4-piperidin-1-ylsulfonylphenyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C22H25N3O4S/c26-21-15-17(16-25(21)19-7-3-1-4-8-19)22(27)23-18-9-11-20(12-10-18)30(28,29)24-13-5-2-6-14-24/h1,3-4,7-12,17H,2,5-6,13-16H2,(H,23,27)

InChI Key

NBNIRWCOSYSHGJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4

Origin of Product

United States

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